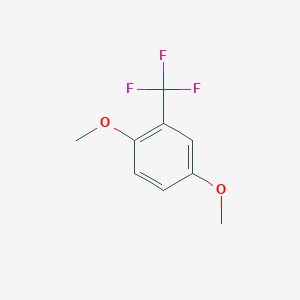

1,4-Dimethoxy-2-(trifluoromethyl)benzene

Description

Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds, organic molecules containing a carbon-fluorine bond, have become profoundly important in modern chemical research, particularly within medicinal chemistry, agrochemicals, and materials science. wikipedia.org The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet it imparts significantly different electronic properties. nih.govwikipedia.org

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often leads to enhanced metabolic stability in drug molecules. researchgate.netnih.gov This increased stability can prolong the therapeutic effect of a drug by making it more resistant to metabolic degradation. alfa-chemistry.com Furthermore, the introduction of fluorine or trifluoromethyl (-CF3) groups can increase a molecule's lipophilicity, which can improve its ability to pass through biological membranes, thereby increasing bioavailability and potency. researchgate.netalfa-chemistry.com These unique properties have led to a significant number of successful commercial products; currently, approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com In 2018, 45% of the small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) were fluoro-pharmaceuticals. alfa-chemistry.com Notable examples of drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.org

The applications of organofluorine compounds extend beyond medicine to agrochemicals, where they contribute to the development of effective pesticides like trifluralin, and to materials science in the creation of fluoropolymers and specialized solvents. wikipedia.org

Historical Development of Trifluoromethylated Aromatic Systems

The investigation into the effects of the trifluoromethyl group on biological activity began as early as 1927 with the work of F. Lehmann. wikipedia.orgacs.org However, the synthetic methods to create these compounds were still in their infancy. An early breakthrough in the synthesis of trifluoromethylated aromatics came from Frédéric Swarts in 1892, who developed a method using antimony fluoride (B91410) (SbF3) to convert benzotrichlorides into their trifluoromethylated counterparts. wikipedia.org This foundational work was later improved upon in the 1930s when industrial chemists began using hydrogen fluoride (HF) as a fluorinating agent. wikipedia.org

A significant challenge in the field was the direct and selective introduction of the trifluoromethyl group onto an aromatic ring. The development of new reagents and methodologies in the latter half of the 20th century greatly advanced the field. Key developments include:

The McLoughlin-Thrower reaction (1968): An early copper-mediated coupling reaction between iodofluoroalkanes and iodoaromatic compounds. wikipedia.org

Matsui's use of sodium trifluoroacetate (B77799) (1981): This reagent, in conjunction with a copper(I) iodide catalyst, allowed for the trifluoromethylation of aromatic halides. wikipedia.org

Ruppert's Reagent (1984): The synthesis of trifluoromethyltrimethylsilane (TMSCF3) by Ingo Ruppert, and its subsequent application as a nucleophilic trifluoromethylating agent by Prakash and Olah in 1989, was a major milestone. wikipedia.orgacs.orgresearchgate.net This reagent, often called the Ruppert-Prakash reagent, became widely used for adding the CF3 group to various organic molecules. acs.orgresearchgate.net

Electrophilic Trifluoromethylating Reagents (1984 onwards): The development of diaryl(trifluoromethyl)sulfonium salts and S-(trifluoromethyl)dibenzothiophenium salts provided reagents capable of electrophilic trifluoromethylation, expanding the synthetic toolkit. wikipedia.org

These advancements have made a wide array of trifluoromethylated aromatic compounds, which were once difficult to access, readily available for research and development. acs.org

Current Research Trajectories for 1,4-Dimethoxy-2-(trifluoromethyl)benzene in Organic Synthesis and Beyond

This compound (CAS No. 84355-10-2) is a substituted aromatic compound that serves as a valuable building block in organic synthesis. guidechem.comappchemical.com Its structure, featuring an electron-rich dimethoxy-substituted benzene (B151609) ring activated towards electrophilic substitution and a strongly electron-withdrawing trifluoromethyl group, makes it a versatile intermediate for creating more complex molecules.

Current research involving this compound primarily focuses on its utility in constructing larger, functional molecules. For example, it is used as a precursor in the synthesis of advanced materials. Research has shown its incorporation into (arylene)ethynylene derivatives, which are investigated for their potential as luminescent materials. nih.gov The electronic properties imparted by both the methoxy (B1213986) and trifluoromethyl groups can be tuned to achieve desired photophysical characteristics in the final product.

Furthermore, the synthesis of this compound itself is a subject of methodological research, aiming for more efficient and scalable preparation methods. Recent studies have detailed its synthesis via the silver-catalyzed trifluoromethylation of 1,4-dimethoxybenzene (B90301), providing detailed spectroscopic characterization of the product. rsc.org The development of such synthetic routes is crucial for making this and related building blocks more accessible for broader applications. As a readily available trifluoromethylated aromatic compound, it is a key intermediate for introducing the 2,5-dimethoxyphenyl- and trifluoromethyl- moieties into target structures in pharmaceutical and agrochemical discovery programs.

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 84355-10-2 |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol |

| Appearance | Colorless Oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.12 (d, J = 3.1 Hz, 1H), 7.02 (dd, J = 9.1, 3.0 Hz, 1H), 6.94 (d, J = 9.0 Hz, 1H), 3.86 (s, 3H), 3.79 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 152.9 (C), 151.5 (C), 123.4 (q, JC-F = 272.4 Hz, CF₃), 119.4 (q, JC-F = 31.1 Hz, C), 118.1 (CH), 113.5 (CH), 112.8 (q, JC-F = 5.5 Hz, CH), 56.5 (CH₃), 55.9 (CH₃) |

| Data sourced from a study on silver-catalyzed trifluoromethylation. rsc.org |

Synthetic Methodologies for this compound and Related Precursors

The synthesis of this compound, a significant fluorinated aromatic compound, is approached through various strategic pathways. These methodologies can be broadly categorized into two main schemes: the direct introduction of a trifluoromethyl group onto a pre-existing dimethoxybenzene framework and the construction of the target molecule by modifying already trifluoromethylated aromatic precursors. Each approach offers distinct advantages and is selected based on the availability of starting materials, desired scale, and tolerance of other functional groups.

Structure

2D Structure

Properties

CAS No. |

84355-10-2 |

|---|---|

Molecular Formula |

C9H9F3O2 |

Molecular Weight |

206.16 g/mol |

IUPAC Name |

1,4-dimethoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H9F3O2/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3 |

InChI Key |

QMJFCDRKDKBSMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(F)(F)F |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethoxy 2 Trifluoromethyl Benzene

Reactivity Profiles of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is renowned for its high stability, which stems from the strength of the carbon-fluorine bonds. nih.govd-nb.info This inherent stability means that the -CF3 moiety is generally resistant to a wide range of chemical transformations. nih.govd-nb.info However, under specific and often forcing conditions, this group can be induced to react, revealing unique chemical pathways.

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

Direct nucleophilic substitution on the trifluoromethyl group of aromatic compounds is exceptionally challenging and rarely observed. The C-F bonds are strong, and the fluorine atoms are not good leaving groups. Furthermore, the electron-rich aromatic ring can repel incoming nucleophiles. Consequently, reactions that proceed via traditional SNAr (Nucleophilic Aromatic Substitution) or benzyne (B1209423) mechanisms typically involve leaving groups on the aromatic ring itself, rather than substitutions at the trifluoromethyl carbon. stackexchange.com Transformations that do achieve functionalization of the -CF3 group often rely on radical pathways or highly reactive intermediates generated under harsh conditions, rather than direct nucleophilic displacement.

Reductive Transformations of the Trifluoromethyl Group

Despite its stability, the trifluoromethyl group can undergo reductive transformations. A significant area of research has focused on the selective mono-defluorination to generate difluoromethyl (-CF2H) or difluoroalkyl (-CF2R) groups, which are valuable motifs in medicinal chemistry.

One modern approach involves photoredox catalysis to generate a radical anion from the trifluoromethylarene. nih.gov This reactive intermediate can then cleave a C-F bond to form a difluorobenzylic radical. This radical can be trapped by a hydrogen atom source to yield the difluoromethyl product or intercepted by other reagents, such as alkenes, to form new carbon-carbon bonds. nih.gov

Another strategy for selective monodefluorination uses a base-promoted 1,6-elimination reaction. researchgate.net This method can be employed on substrates with an appropriately positioned internal nucleophile, which traps the resulting difluoro-p-quinomethide intermediate. researchgate.net For example, certain aminoisobutyric acid (Aib) derivatives of trifluoromethylarenes undergo cyclization upon treatment with a base like lithium hexamethyldisilazide (LiHMDS), resulting in a cyclized difluoromethyl-substituted product. researchgate.net This product can then be hydrolyzed to yield a versatile difluoromethyl-substituted aldehyde. researchgate.net

| Substrate Type | Reagents | Product Type | Yield (%) | Reference |

| Unactivated Trifluoromethylarenes | Photoredox Catalyst (e.g., Phenoxazine), H-atom source or Alkene | Ar-CF2H or Ar-CF2R | 41-92% | nih.gov |

| Trifluoromethylarene with Aib auxiliary | Base (e.g., LiHMDS), then DIBAL-H, then aq. HCl | Ar-CF2CHO | ~87% (hydrolysis step) | researchgate.net |

Oxidative Reactions of the Trifluoromethyl Moiety

The trifluoromethyl group is highly resistant to oxidation due to the high electronegativity of the fluorine atoms and the lack of C-H bonds. nih.govd-nb.info However, under superacidic conditions, the -CF3 group can be converted into a carbonyl group. For instance, treatment of trifluoromethyl-substituted arenes with neat trifluoromethanesulfonic acid (CF3SO3H) can lead to the formation of carbocationic intermediates. nih.gov These intermediates can then react with another arene molecule in a Friedel-Crafts-type reaction, ultimately leading to the formation of benzophenone (B1666685) derivatives where the -CF3 group has been transformed into a carbonyl. nih.gov This reaction effectively represents an oxidative transformation of the trifluoromethyl group.

Reactivity of the Dimethoxybenzene Aromatic Core

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene System

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg The substituents already present on the aromatic ring profoundly influence both the rate of the reaction and the position of the incoming electrophile (regioselectivity). wikipedia.orglibretexts.org

Substituents are broadly classified as either "activating" or "deactivating". Activating groups increase the rate of SEAr compared to benzene (B151609), while deactivating groups decrease the rate. vanderbilt.edu In 1,4-Dimethoxy-2-(trifluoromethyl)benzene, the ring possesses two methoxy (B1213986) (-OCH3) groups and one trifluoromethyl (-CF3) group.

Methoxy Group (-OCH3): This is a strongly activating group. The oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance, which increases the electron density of the ring and makes it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com

Trifluoromethyl Group (-CF3): This is a strongly deactivating group. The high electronegativity of the three fluorine atoms creates a strong inductive electron-withdrawing effect, which pulls electron density out of the ring, making it less nucleophilic and less reactive towards electrophiles. youtube.commdpi.com

The directing effect of a substituent determines the position (ortho, meta, or para) at which the new electrophile will attach. youtube.com

Methoxy Groups (-OCH3): As activating groups that donate electrons via resonance, methoxy groups are ortho, para-directors. organicchemistrytutor.com The resonance structures show an increase in electron density at the ortho and para positions, making them more attractive to an incoming electrophile. organicchemistrytutor.com

Trifluoromethyl Group (-CF3): As a deactivating group that withdraws electrons inductively, the trifluoromethyl group is a meta-director. vanderbilt.edulibretexts.org Attack at the ortho or para positions would place the positive charge of the arenium ion intermediate on the carbon atom adjacent to the electron-withdrawing -CF3 group, which is highly destabilizing. youtube.com Meta attack avoids this unfavorable arrangement. youtube.com

In this compound, these directing effects are in competition. The available positions for substitution are C3, C5, and C6. The powerful activating and ortho, para-directing nature of the two methoxy groups will dominate over the deactivating, meta-directing effect of the trifluoromethyl group.

A detailed analysis of the directing effects is as follows:

The -OCH3 group at C1 directs an incoming electrophile to its ortho positions (C2 and C6) and its para position (C4). Positions C2 and C4 are already substituted. Therefore, this group strongly directs towards C6.

The -OCH3 group at C4 directs an incoming electrophile to its ortho positions (C3 and C5) and its para position (C1). Position C1 is substituted. Therefore, this group strongly directs towards C3 and C5.

The -CF3 group at C2 directs an incoming electrophile to its meta positions (C4 and C6). Position C4 is substituted. Therefore, this group deactivates the ring but directs any substitution that does occur towards C6.

The combined effect is a strong activation of positions C3, C5, and C6. However, the positions are not equivalent:

Positions C3 and C5: These are ortho to the C4-methoxy group and meta to the C1-methoxy group. They are electronically enriched and sterically accessible.

Position C6: This position is ortho to the C1-methoxy group and meta to the deactivating -CF3 group.

The directing effects of the two powerful activating methoxy groups are synergistic, pointing towards positions 3, 5, and 6. Given that the methoxy groups are strong activators, electrophilic substitution is expected to occur readily, primarily at the positions most activated by these groups. Therefore, substitution is most likely to occur at positions 3 and 5, which are ortho to the C4-methoxy group.

| Substituent | Position | Electronic Effect | Directing Effect | Target Position(s) |

| -OCH3 | C1 | Activating (Resonance) | Ortho, Para | C6 |

| -OCH3 | C4 | Activating (Resonance) | Ortho, Para | C3, C5 |

| -CF3 | C2 | Deactivating (Inductive) | Meta | C6 |

Kinetic and Thermodynamic Aspects of Substitution Reactions

Substitution reactions on the aromatic ring of this compound are profoundly influenced by the electronic properties of its substituents. The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the two methoxy groups are strong activating groups, donating electron density through a positive mesomeric effect (+M).

Nucleophilic Aromatic Substitution Reactions (e.g., in related fluorinated aromatics)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic systems. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. springernature.com For a reaction to occur, the aromatic ring must possess a suitable leaving group and be activated by at least one strong electron-withdrawing group positioned ortho or para to that leaving group. wikipedia.org

In this compound, while there is no halide leaving group, one of the methoxy groups could potentially be displaced by a strong nucleophile under forcing conditions. The -CF3 group at the C2 position would activate the ring for such a substitution. Specifically, nucleophilic attack would be most favored at the C4 position (para to the -CF3 group), as the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the trifluoromethyl group via resonance. Attack at the C1 position (ortho to the -CF3 group) is also possible, but may be sterically hindered.

Recent studies on related fluorinated aromatics suggest that some SNAr reactions may not proceed through a distinct Meisenheimer intermediate but rather via a concerted mechanism (cSNA r), where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group. springernature.com Computational studies and kinetic isotope effect measurements have shown that concerted pathways are more prevalent than previously assumed, especially when the stabilization provided by the electron-withdrawing group is not exceptionally strong or when dealing with heterocyclic systems. springernature.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a halogenated derivative, such as 5-bromo-1,4-dimethoxy-2-(trifluoromethyl)benzene , would typically be used as the electrophilic partner. The presence of the electron-withdrawing -CF3 group can influence the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of a palladium(0) catalyst to the aryl-halide bond is often the rate-determining step. The electron-deficient nature of the aromatic ring in a halogenated this compound derivative would likely facilitate this step. A variety of cross-coupling reactions could be envisioned, each utilizing a different organometallic nucleophile.

| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst | Bond Formed (Ar-R) |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl-Alkyl/Aryl |

| Negishi Coupling | Organozinc compound (e.g., R-ZnBr) | Pd(PPh₃)₄, Pd₂(dba)₃ | Aryl-Alkyl/Aryl |

| Sonogashira Coupling | Terminal Alkyne (with Cu(I) co-catalyst) | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl |

| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | Aryl-Vinyl |

The compatibility of the trifluoromethyl group in such transformations has been demonstrated in various systems, where it remains inert while coupling occurs at other sites on the aromatic ring.

Mechanistic Elucidation of Key Transformations

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. For the potential transformations of this compound, two primary types of intermediates are of interest.

In Nucleophilic Aromatic Substitution (SNA r) , the key intermediate is the Meisenheimer complex . For a hypothetical reaction where a nucleophile (Nu⁻) attacks the C4 position of the ring (displacing the methoxy group), the resulting Meisenheimer complex would be stabilized by the delocalization of the negative charge across the ring and, crucially, onto the trifluoromethyl group. The resonance structures illustrate that the electron-withdrawing nature of the -CF3 group provides substantial stabilization to this intermediate, thereby facilitating its formation.

In Metal-Catalyzed Cross-Coupling Reactions , the catalytic cycle involves several organometallic intermediates. Following the initial oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) to the C-X bond of a halogenated precursor, an organopalladium(II) complex (Ar-Pd(II)-L₂-X) is formed. This species then undergoes transmetalation with the organometallic nucleophile to form a diorganopalladium(II) intermediate (Ar-Pd(II)-L₂-R), which finally undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

| Reaction Type | Key Intermediate | Description |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A negatively charged, non-aromatic cyclohexadienyl anion stabilized by resonance. |

| Metal-Catalyzed Cross-Coupling | Organopalladium(II) Species | Intermediates formed during the catalytic cycle, such as Ar-Pd(II)-L₂-X. |

Transition State Analysis and Reaction Pathway Mapping

Understanding the energy profile of a reaction, including its transition states, is fundamental to explaining its rate and selectivity. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping reaction pathways and analyzing the geometry and energy of transition states.

For an SNAr reaction, the pathway involves at least one major transition state leading to the formation of the Meisenheimer intermediate. The energy of this transition state dictates the reaction rate. The electron-withdrawing -CF3 group lowers the energy of this transition state by stabilizing the partial negative charge that develops on the aromatic ring during the nucleophilic attack. As mentioned, detailed computational analysis could also distinguish between a stepwise pathway with a stable Meisenheimer intermediate and a concerted (cSNA r) pathway that proceeds through a single transition state. springernature.com

Derivatization Strategies and Synthesis of Analogues Based on 1,4 Dimethoxy 2 Trifluoromethyl Benzene

Synthesis of Novel Aryl Trifluoromethyl Ethers

One of the primary strategies to diversify the 1,4-dimethoxy-2-(trifluoromethyl)benzene core involves the selective transformation of one or both methoxy (B1213986) groups to generate novel aryl ethers. This is typically achieved through a two-step sequence involving selective demethylation followed by etherification.

Selective Demethylation: The selective cleavage of one methoxy group in the presence of another is a key challenge. Reagents like boron tribromide (BBr₃) are often too reactive and can lead to the cleavage of both ether linkages. However, more nuanced reagents and conditions can achieve monodemethylation. For instance, Lewis acids such as zirconium tetrachloride (ZrCl₄) have been used for the selective demethylation of o-trimethoxybenzene compounds, a reaction that can be adapted for dimethoxy systems. google.com The reaction proceeds by coordinating to the more sterically accessible or electronically favored methoxy group, facilitating its cleavage. This yields the corresponding phenol (B47542), 4-methoxy-3-(trifluoromethyl)phenol, as a key intermediate.

Etherification: Once the phenolic intermediate is obtained, it can be converted into a wide array of novel aryl ethers through various etherification protocols. The Williamson ether synthesis is a classic and reliable method, wherein the phenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophile then displaces a halide from an alkyl or aryl halide to form the new ether bond.

An alternative approach is the Chan-Lam coupling, which involves the copper-catalyzed reaction of the phenol with an arylboronic acid. This method is particularly useful for forming diaryl ethers under relatively mild conditions. The general reaction scheme is outlined below:

Scheme 1: General strategy for novel aryl ether synthesis

Selective Demethylation: this compound is treated with a selective demethylating agent (e.g., ZrCl₄, certain thiolates) to yield 4-methoxy-3-(trifluoromethyl)phenol.

Etherification (Williamson): The resulting phenol is reacted with a base and an aryl halide (Ar-X) to produce the target aryl trifluoromethyl ether.

This strategy allows for the introduction of a diverse range of aryl groups, enabling fine-tuning of the molecule's properties.

Preparation of Trifluoromethylated Biaryl Systems

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of trifluoromethylated biaryl systems from this compound is typically accomplished via modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This requires the initial introduction of a functional handle, usually a halogen, onto the aromatic ring.

Halogenation as a Prerequisite: As will be discussed in section 4.3, this compound can be regioselectively halogenated (e.g., brominated or iodinated) at the C5 position, which is activated by both methoxy groups. This yields 1-halo-2,5-dimethoxy-4-(trifluoromethyl)benzene, a key precursor for cross-coupling.

Suzuki-Miyaura Cross-Coupling: The halogenated derivative serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions. In this reaction, the haloarene is coupled with an arylboronic acid or a related boronic ester in the presence of a palladium catalyst and a base. The steric hindrance from the adjacent trifluoromethyl group and the electronic nature of the substituents can influence the reaction's efficiency. Research on the Suzuki-Miyaura coupling of dihalogenated trifluoromethyl-benzene derivatives has shown that the reaction proceeds with excellent site selectivity, often favoring coupling at the position less sterically hindered by the CF₃ group. researchgate.net

The reaction can be generalized as follows:

Scheme 2: Synthesis of trifluoromethylated biaryl systems

Halogenation: this compound is halogenated to produce 1-halo-2,5-dimethoxy-4-(trifluoromethyl)benzene.

Suzuki-Miyaura Coupling: The resulting haloarene is reacted with an arylboronic acid (Ar-B(OH)₂) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) to yield the desired biaryl product.

This methodology provides a powerful tool for constructing complex molecular architectures based on the this compound scaffold.

Introduction of Additional Halogen Substituents onto the Aromatic Ring

The introduction of additional halogen atoms (F, Cl, Br, I) onto the this compound ring is a critical derivatization strategy. Halogenated analogues are not only valuable as synthetic intermediates for cross-coupling reactions but can also exhibit unique biological activities. The regioselectivity of electrophilic aromatic halogenation is dictated by the combined directing effects of the existing substituents. The two methoxy groups are strongly activating and ortho-, para-directing, while the trifluoromethyl group is strongly deactivating and meta-directing.

Iodination: Iodination can be achieved efficiently using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. mdma.ch For 1,4-dimethoxybenzene (B90301), iodination occurs regioselectively at the activated position adjacent to a methoxy group. mdma.chresearchgate.net In the case of this compound, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack, leading to the formation of 1-iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene as the major product.

Bromination: Similarly, bromination can be carried out using reagents like N-bromosuccinimide (NBS), often with a catalyst. researchgate.netmdma.ch The directing effects will again favor substitution at the C5 position. High-temperature, vapor-phase bromination has also been reported as a method for trifluoromethyl-substituted benzenes. google.com

The table below summarizes common conditions for halogenation.

| Halogenation Type | Reagent | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile, Room Temp to Reflux | 1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, Catalyst (e.g., NH₄NO₃) | 1-Bromo-2,5-dimethoxy-4-(trifluoromethyl)benzene |

| Chlorination | N-Chlorosuccinimide (NCS) | Acid Catalyst (e.g., TFA), CH₂Cl₂ | 1-Chloro-2,5-dimethoxy-4-(trifluoromethyl)benzene |

Synthesis of Heterocyclic Compounds Incorporating the this compound Motif

Fusing a heterocyclic ring to the this compound core generates polycyclic structures with significant potential in medicinal chemistry and materials science. The synthesis of such compounds requires the strategic introduction of appropriate functional groups that can participate in cyclization reactions.

Synthesis of Benzofuran Analogues: Benzofurans are a prominent class of oxygen-containing heterocycles. nih.gov A common route to their synthesis involves the cyclization of an ortho-alkynyl phenol. researchgate.net To apply this to the target scaffold, a multi-step sequence is required:

Halogenation: Introduction of an iodine atom at the C5 position as described previously.

Selective Demethylation: Cleavage of the C4-methoxy group to unmask a phenol, yielding 2-iodo-5-methoxy-4-(trifluoromethyl)phenol.

Sonogashira Coupling: Palladium/copper-catalyzed coupling of the iodophenol with a terminal alkyne introduces the necessary ortho-alkynyl phenol moiety.

Cyclization: The resulting intermediate can undergo intramolecular cyclization, often catalyzed by copper, gold, or palladium, to afford the substituted benzofuran. nsf.gov

Synthesis of Benzimidazole (B57391) Analogues: Benzimidazoles are another important heterocyclic system. researchgate.net Their synthesis typically starts from an ortho-phenylenediamine derivative. researchgate.netmdpi.com Creating a benzimidazole fused to the target ring would involve:

Nitration: Introduction of a nitro group, likely at the C5 position.

Reduction: Reduction of the nitro group to an amine.

Second Nitration and Reduction: A second nitration-reduction sequence at an adjacent position (e.g., C6) would be challenging due to directing group conflicts but could potentially yield the required diamine.

Condensation/Cyclization: The resulting diamine can be condensed with various reagents (aldehydes, carboxylic acids, etc.) to form the imidazole (B134444) ring.

These synthetic routes, while multi-step, provide access to complex, high-value heterocyclic structures built upon the fluorinated dimethoxybenzene framework.

Derivatization for Analytical Applications (e.g., HPLC, fluorescence)

For analytical purposes such as High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy, derivatization is often employed to enhance detectability and improve chromatographic behavior. For a molecule like this compound, the most effective strategy involves converting it into a derivative with a strong chromophore or fluorophore.

Derivatization for HPLC-UV Analysis: The parent compound has UV absorbance, but its sensitivity can be significantly increased by attaching a strongly UV-absorbing tag. A prerequisite for this is the presence of a reactive functional group, typically a hydroxyl or amine. Therefore, the first step is the selective monodemethylation of the starting material to 4-methoxy-3-(trifluoromethyl)phenol. This phenol can then be reacted with a derivatizing agent. A widely used reagent for phenols is 4-nitrobenzoyl chloride (4-NB-Cl). scirp.orgscirp.org The reaction forms a 4-nitrobenzoyl ester, which has a strong chromophore, making it highly suitable for HPLC-UV detection.

Derivatization for Fluorescence Detection: For high-sensitivity analysis, fluorescent tagging is the method of choice. After demethylation to the corresponding phenol, the molecule can be reacted with a variety of fluorescent labeling reagents. These reagents are typically sulfonyl chlorides or isocyanates attached to a fluorophore like dansyl chloride, fluorescamine, or a coumarin (B35378) derivative. The resulting derivative can be detected at very low concentrations using a fluorescence detector. The choice of fluorescent tag depends on the required excitation and emission wavelengths. For example, redox-responsive fluorescent probes can be attached to monitor oxidative stress in biological systems. acs.orgnih.gov

The general workflow for analytical derivatization is summarized in the table below.

| Analytical Method | Prerequisite Step | Derivatizing Agent Example | Resulting Derivative | Detection Principle |

|---|---|---|---|---|

| HPLC-UV | Monodemethylation to Phenol | 4-Nitrobenzoyl chloride | Nitrobenzoyl Ester | Enhanced UV Absorbance |

| HPLC-Fluorescence | Monodemethylation to Phenol | Dansyl chloride | Dansyl Ether/Ester | Fluorescence Emission |

| GC-MS | Monodemethylation to Phenol | BSTFA (silylating agent) | Trimethylsilyl Ether | Improved Volatility and MS Fragmentation |

Computational and Theoretical Chemistry Studies of 1,4 Dimethoxy 2 Trifluoromethyl Benzene

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, electrostatic potential mapping, and Natural Bond Orbital (NBO) analysis offer a detailed picture of electron distribution and availability. walisongo.ac.idsci-hub.se

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com

For 1,4-Dimethoxy-2-(trifluoromethyl)benzene, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, reflecting their electron-donating nature. The LUMO, in contrast, is anticipated to have significant contributions from the electron-withdrawing trifluoromethyl group and the adjacent carbon atom on the benzene (B151609) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. The presence of both strong donating and withdrawing groups on the benzene ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzene.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Localized on the benzene ring and methoxy groups; associated with nucleophilicity. |

| LUMO | -1.2 | Localized on the trifluoromethyl group and adjacent ring carbons; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates moderate kinetic stability and reactivity. |

The distribution of electron density within a molecule dictates its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing this charge distribution, where different colors represent varying electrostatic potentials on the electron density surface. researchgate.netyoutube.com Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or non-polar regions. walisongo.ac.id

In this compound, the MEP would show a distinct polarization.

Negative Potential (Red): The areas around the oxygen atoms of the two methoxy groups would be strongly negative due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. nih.gov

Positive Potential (Blue): The most positive regions would be associated with the hydrogen atoms of the methoxy groups and, most significantly, the fluorine atoms of the trifluoromethyl group, which are highly electron-withdrawing.

Aromatic Ring: The benzene ring itself would exhibit a complex potential landscape. The positions ortho and para to the activating methoxy groups would be more electron-rich (leaning towards green or yellow) compared to the positions meta to them. The carbon atom attached to the -CF3 group would be significantly electron-deficient.

This charge distribution is critical for predicting intermolecular interactions and the initial sites of reaction. nih.gov

| Atom/Group | Predicted Partial Charge (a.u.) | Implication |

|---|---|---|

| Oxygen (Methoxy) | -0.60 | High electron density, nucleophilic center. |

| Fluorine (Trifluoromethyl) | -0.35 | Strongly electron-withdrawing. |

| Carbon (C-CF3) | +0.75 | Highly electron-deficient, electrophilic center. |

| Carbon (C-OCH3) | +0.40 | Electron-deficient due to bonding with oxygen. |

Natural Bond Orbital (NBO) analysis provides a quantitative chemical picture of bonding by converting the calculated molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). sci-hub.sewisc.edu This method is particularly useful for analyzing charge transfer and intramolecular delocalization (hyperconjugation) by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. ucsb.edu

For this compound, key NBO interactions would include:

Donation from Oxygen Lone Pairs: The lone pair orbitals (n) on the oxygen atoms of the methoxy groups donate electron density into the antibonding π* orbitals of the benzene ring. This n → π* interaction is responsible for the electron-donating, activating effect of the methoxy groups and increases the electron density at the ortho and para positions.

Hyperconjugation involving the -CF3 group: The antibonding orbitals of the C-F bonds (σ*C-F) can act as electron acceptors, withdrawing electron density from the aromatic ring. This interaction contributes to the deactivating nature of the trifluoromethyl group.

The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies its significance. Higher E(2) values indicate stronger electronic delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|---|

| LP(O) at C1 | π(C2-C3) | 25.5 | Resonance donation from methoxy group to the ring. |

| LP(O) at C4 | π(C3-C5) | 22.1 | Resonance donation from methoxy group to the ring. |

| π(C5-C6) | σ*(C-F) | 2.8 | Withdrawal of electron density from the ring by the CF3 group. |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry allows for the modeling of entire reaction pathways, including the identification of transition states and intermediates. This provides a quantitative understanding of reaction kinetics and thermodynamics, which is essential for predicting outcomes and designing new synthetic routes. mdpi.com

The electronic structure analysis directly informs predictions about the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The methoxy groups are strong activating, ortho-para directing groups, while the trifluoromethyl group is a strong deactivating, meta-directing group.

Regioselectivity: The directing effects of the substituents determine the position of attack. The methoxy group at C1 directs electrophiles to positions C2 and C6. The methoxy group at C4 directs to C3 and C5. The trifluoromethyl group at C2 directs to C4 and C6. The combined effect strongly favors substitution at the positions most activated by the methoxy groups and not deactivated by the trifluoromethyl group. Computational models can predict regioselectivity by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction. rsc.orgchemrxiv.org The most stable intermediate corresponds to the major product. Based on the electronic properties, position C5 is the most likely site for electrophilic attack, being para to one methoxy group and meta to the other, while avoiding proximity to the deactivating -CF3 group.

| Position on Ring | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C3 | +2.5 | Minor product (ortho to one -OCH3, but ortho to -CF3). |

| C5 | 0.0 | Major product (para to one -OCH3, meta to the other). |

| C6 | +1.8 | Minor product (ortho to one -OCH3, but meta to -CF3). |

Computational modeling is instrumental in understanding and optimizing catalyzed reactions involving this compound. For instance, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), DFT calculations can be used to:

Ligand Effects: The electronic and steric properties of ligands on the metal catalyst are critical. Computational screening can help identify ligands that facilitate key steps in the catalytic cycle. For an electron-rich substrate like this, a catalyst with electron-poor ligands might be beneficial to promote reductive elimination.

Elucidate Mechanisms: Computational studies can help distinguish between different possible reaction mechanisms, such as radical versus polar pathways in trifluoromethylation reactions. beilstein-journals.org By calculating the energy barriers for each proposed pathway, the most plausible mechanism can be identified, guiding the optimization of reaction conditions. researchgate.net For example, modeling the interaction of a CF3 radical with the aromatic ring can confirm the regioselectivity predicted by FMO theory. acs.org

Rotational Barrier Calculations

The internal rotation of substituent groups around single bonds is a fundamental aspect of molecular dynamics, governed by energy barriers that dictate the rate of interconversion between different rotational isomers (rotamers). For this compound, the key rotations occur around the bonds connecting the two methoxy (-OCH₃) groups and the trifluoromethyl (-CF₃) group to the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to quantify these rotational barriers. mdpi.comresearchgate.net The process typically involves performing a potential energy surface (PES) scan. In this calculation, the dihedral angle of the rotating group (e.g., C-C-O-C for a methoxy group) is systematically varied in small increments, and the molecule's energy is calculated at each step while allowing all other geometric parameters to relax. The rotational barrier is then determined as the energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) along the rotational coordinate. researchgate.net

For this compound, three primary rotations are of interest:

Rotation of the C1-methoxy group: This rotation is expected to be significantly hindered by the bulky trifluoromethyl group at the adjacent C2 position. The steric repulsion between the methyl group and the fluorine atoms of the -CF₃ group would lead to a high rotational barrier.

Rotation of the C4-methoxy group: This group has no adjacent substituents, so its rotation is expected to be less hindered compared to the C1-methoxy group, with a barrier more typical of methoxybenzenes.

Rotation of the trifluoromethyl group: The rotation of the -CF₃ group around the C-C bond is also a factor, though these barriers are often lower than those of larger groups.

The results of these calculations provide critical information on the flexibility of the molecule and the relative stability of its different rotamers at various temperatures.

| Dihedral Angle (C2-C1-O-CH₃) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 0.00 | Ground State (Stable Conformer) |

| 30° | 1.52 | Intermediate |

| 60° | 4.85 | Intermediate |

| 90° | 11.19 | Transition State (Rotational Barrier) |

| 120° | 5.10 | Intermediate |

| 150° | 1.80 | Intermediate |

| 180° | 0.25 | Local Minimum (Stable Conformer) |

Note: The data in Table 1 is hypothetical and serves to illustrate the typical output of a DFT rotational barrier calculation for a hindered rotor, as seen in similar molecules. researchgate.net

Spectroscopic Property Predictions and Vibrational Analysis (e.g., IR, Raman, NMR beyond basic identification)

Computational chemistry is an indispensable tool for the interpretation and prediction of spectroscopic data. nih.gov By calculating the theoretical spectra of a molecule, assignments can be made to experimental data, and the influence of structure on spectroscopic properties can be understood.

Infrared (IR) and Raman Spectroscopy

Theoretical vibrational frequencies and intensities for IR and Raman spectra are typically calculated using DFT methods, such as B3LYP, within the harmonic approximation. esisresearch.orgripublication.com These calculations yield a set of normal modes, each with a corresponding vibrational frequency and intensity (for IR) or activity (for Raman). Because the harmonic approximation tends to overestimate frequencies, the calculated values are often scaled by an empirical factor to improve agreement with experimental results. esisresearch.org

For this compound, a vibrational analysis would predict characteristic frequencies for its functional groups. The potential energy distribution (PED) is often calculated to assign the character of each vibrational mode, determining the contribution of specific bond stretches, bends, and torsions. ripublication.com

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium / Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Strong / Strong |

| Asymmetric C-F Stretch (-CF₃) | 1350 - 1120 | Very Strong / Weak |

| Symmetric C-F Stretch (-CF₃) | ~1100 | Strong / Medium |

| Asymmetric C-O-C Stretch (Aryl-O-CH₃) | 1275 - 1200 | Very Strong / Medium |

| Symmetric C-O-C Stretch (Aryl-O-CH₃) | 1075 - 1020 | Strong / Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong / Weak |

Note: The wavenumber ranges in Table 2 are representative values based on DFT studies of similar substituted aromatic compounds. esisresearch.orgresearchgate.net

NMR Spectroscopy

Beyond basic peak identification, theoretical calculations can predict NMR chemical shifts (δ) with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing a standard compound like Tetramethylsilane (TMS). esisresearch.orgresearchgate.net These calculations are valuable for assigning complex spectra and understanding how the electronic environment, influenced by the electron-donating methoxy groups and the strongly electron-withdrawing trifluoromethyl group, affects the chemical shifts of each nucleus (¹H, ¹³C, and ¹⁹F).

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

For this molecule, the analysis would focus on the orientation of the two methoxy groups relative to the plane of the benzene ring. The steric clash between the C1-methoxy group and the C2-trifluoromethyl group will likely force one or both methoxy groups out of the plane of the ring to find the most stable, lowest-energy conformation. DFT calculations can precisely determine the geometry and relative stability of these different conformers. nih.gov

Molecular Dynamics (MD) Simulations

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movement of every atom in the molecule (and often surrounding solvent molecules) by solving Newton's equations of motion. researchgate.net

An MD simulation of this compound, typically in a simulated solvent environment, could reveal:

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformations and the timescales on which these events occur.

Solvent Effects: It can model how interactions with solvent molecules influence the conformational preferences and dynamics of the solute.

Flexibility: The trajectories of the atoms provide a detailed picture of the flexibility of different parts of the molecule, such as the libration of the substituent groups within their potential wells.

MD simulations, often combined with enhanced sampling techniques, provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecules in solution.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Understanding

High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Derivative Assignment (e.g., 2D-NMR, NOESY, COSY, HMQC, HMBC)

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of complex derivatives of 1,4-Dimethoxy-2-(trifluoromethyl)benzene. Techniques such as 2D-NMR, including NOESY, COSY, HMQC, and HMBC, provide through-bond and through-space correlations that elucidate the complete chemical structure.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methoxy (B1213986) groups. For instance, in CDCl₃, the aromatic protons appear as a doublet at δ 7.12 (J = 3.1 Hz, 1H), a doublet of doublets at δ 7.02 (J = 9.1, 3.0 Hz, 1H), and a doublet at δ 6.94 (J = 9.0 Hz, 1H), while the two methoxy groups present as singlets at δ 3.86 and δ 3.79. rsc.org The ¹³C NMR spectrum exhibits signals for the aromatic carbons, the trifluoromethyl group, and the methoxy carbons, with the CF₃ group appearing as a quartet due to C-F coupling (¹JCF ≈ 272.4 Hz). rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com In derivatives of this compound, COSY spectra would reveal correlations between adjacent aromatic protons, aiding in their sequential assignment, especially in more complex substitution patterns. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduprinceton.edu This is crucial for assigning the carbon signals corresponding to each aromatic proton and the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu This is particularly useful for establishing connectivity between different fragments of a molecule. For example, it can show correlations from the methoxy protons to the quaternary aromatic carbon to which the methoxy group is attached, and to adjacent carbons. It can also help to place substituents on the aromatic ring by observing correlations from protons on the ring to the substituent's carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity (up to ~5 Å), which is invaluable for determining stereochemistry and conformational preferences in derivatives. youtube.comprinceton.edu For example, NOESY could reveal spatial relationships between the trifluoromethyl group and adjacent methoxy or other substituent groups.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | 7.12 | d, J = 3.1 |

| ¹H | 7.02 | dd, J = 9.1, 3.0 |

| ¹H | 6.94 | d, J = 9.0 |

| ¹H | 3.86 | s |

| ¹H | 3.79 | s |

| ¹³C | 152.9 | C |

| ¹³C | 151.5 | C |

| ¹³C | 123.4 | q, ¹JCF = 272.4 |

| ¹³C | 119.4 | q, ²JCF = 31.1 |

| ¹³C | 118.1 | CH |

| ¹³C | 113.5 | CH |

| ¹³C | 112.8 | q, ³JCF = 5.5 |

| ¹³C | 56.5 | CH₃ |

| ¹³C | 55.9 | CH₃ |

| ¹⁹F | -54.5 | s |

Data obtained in CDCl₃. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography provides definitive, high-resolution three-dimensional structural information for crystalline derivatives and intermediates of this compound. This technique is crucial for unambiguously determining molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the crystal structure of a derivative, 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene, was determined to be monoclinic. nih.gov In this structure, the asymmetric unit contains half of the molecule, with the central benzene (B151609) ring's centroid located at an inversion center. nih.gov The terminal benzene rings form a dihedral angle of 71.9(1)° with the central ring. nih.gov Such analyses also reveal details about crystal packing, which can be stabilized by various intermolecular forces like hydrogen bonds and π-π stacking, influencing the material's bulk properties. nih.gov

In another example, the crystal structure of (E)-7-methoxy-2-(4-methoxy-2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, a derivative containing the trifluoromethylphenyl moiety, was solved, confirming its E-stereochemistry and revealing a twisted conformation with a dihedral angle of approximately 60.6° between the phenyl rings. researchgate.net This detailed structural information is vital for understanding structure-activity relationships.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Reaction Monitoring (e.g., HRMS, MS/MS)

Advanced mass spectrometry (MS) techniques are powerful tools for determining the elemental composition and elucidating the fragmentation pathways of this compound and its derivatives, as well as for monitoring reaction progress.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. rsc.org For example, the high-resolution mass spectrum of a derivative can confirm its calculated exact mass, distinguishing it from other compounds with the same nominal mass. beilstein-journals.org

MS/MS (Tandem Mass Spectrometry): In MS/MS, a specific ion (often the molecular ion) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the original molecule and its fragmentation pathways. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules and the formation of stable carbocations. youtube.comyoutube.com For derivatives of this compound, characteristic fragmentations would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, loss of formaldehyde (B43269) (CH₂O), and cleavages related to the trifluoromethyl group.

The electron ionization (EI) mass spectrum of the parent compound, 1,4-dimethoxybenzene (B90301), shows a prominent molecular ion peak, with fragmentation proceeding via loss of a methyl group followed by the loss of carbon monoxide. nist.gov The presence of the electron-withdrawing trifluoromethyl group in this compound would be expected to influence these fragmentation pathways, potentially stabilizing certain fragment ions or opening new fragmentation channels.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Interactions and Reaction Progress

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of a reaction. thermofisher.com These techniques are complementary and probe the vibrational modes of a molecule. thermofisher.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. nih.gov For this compound and its derivatives, characteristic IR absorption bands would include:

C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methoxy groups are found around 2950-2850 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether C-O stretching vibrations are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-F stretching: The strong C-F stretching vibrations of the CF₃ group typically appear in the 1350-1120 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. sapub.org Therefore, it can provide complementary information to FT-IR, especially for the aromatic ring and C-C backbone vibrations.

By monitoring the appearance or disappearance of specific vibrational bands, these techniques can be used to follow the course of a reaction, for instance, the introduction of the trifluoromethyl group onto the 1,4-dimethoxybenzene scaffold.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. rsc.org The absorption maxima (λ_max) and molar absorptivity (ε) provide insights into the electronic structure and extent of conjugation in this compound and its derivatives.

The parent compound, 1,4-dimethoxybenzene, exhibits electronic transitions characteristic of substituted benzenes. ufl.edu The introduction of a trifluoromethyl group can cause a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) due to its electronic effects on the aromatic π-system.

For more extended conjugated systems derived from this compound, such as styryl or ethynyl (B1212043) derivatives, the electronic transitions will be shifted to longer wavelengths, often into the visible region. nih.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic rings, providing a means to study structure-property relationships. For example, 1,4-Bis(trifluoromethyl)benzene, a related compound, shows an excitation peak at 262 nm and an emission peak at 283 nm. aatbio.com

Applications of 1,4 Dimethoxy 2 Trifluoromethyl Benzene in Advanced Organic Synthesis As a Building Block

Role in the Construction of Complex Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. researchgate.net They are of significant interest in materials science, particularly in the development of organic electronics. The synthesis of complex, three-dimensional polyaromatic systems, such as triptycenes, can be achieved through Diels-Alder reactions between an anthracene (B1667546) derivative and a benzyne (B1209423).

While direct use of 1,4-dimethoxy-2-(trifluoromethyl)benzene as a benzyne precursor in such reactions is not extensively documented, the synthesis of 1,4-dimethoxy-9-(trifluoromethyl)triptycene has been reported. researchgate.net This synthesis involves the Diels-Alder reaction of 9-(trifluoromethyl)anthracene (B3090079) with the benzyne generated from a dimethoxybenzene derivative. This reaction underscores the utility of the dimethoxy- and trifluoromethyl-substituted benzene (B151609) motif in the construction of rigid, three-dimensional polyaromatic scaffolds. The steric and electronic properties imparted by the trifluoromethyl and methoxy (B1213986) groups can influence the geometry and reactivity of the resulting triptycene (B166850), making this a valuable strategy for fine-tuning the properties of these complex structures.

The general approach to synthesizing triptycene derivatives involves the in situ generation of a benzyne, which then undergoes a [4+2] cycloaddition with an anthracene. The specific substitution pattern on the benzyne precursor dictates the substitution on one of the aromatic rings of the resulting triptycene.

Table 1: Key Reaction Type for Polyaromatic System Construction

| Reaction Type | Reactants | Product Type | Relevance of this compound |

| Diels-Alder Reaction | Anthracene derivative, Substituted Benzyne | Triptycene derivative | The substituted benzene ring can serve as a benzyne precursor, leading to trifluoromethyl- and dimethoxy-substituted triptycenes. |

Utilization as a Synthetic Intermediate for Functional Materials (e.g., luminescent materials)

The unique electronic properties of this compound make it an attractive precursor for the synthesis of functional organic materials, particularly those with applications in optoelectronics. The interplay between the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group can lead to molecules with interesting photophysical properties.

A notable example is the synthesis of 1,4-dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene, a luminescent material. acs.org This compound is synthesized from a derivative of 1,4-dimethoxybenzene (B90301), highlighting the utility of this core structure. The synthesis involves a Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes.

The resulting aryleneethynylene derivative possesses an extended π-conjugated system, which is responsible for its luminescent properties. The presence of the trifluoromethyl groups can enhance the material's electron affinity and influence its solid-state packing, both of which are crucial factors for its performance in organic light-emitting diodes (OLEDs) and other electronic devices.

Table 2: Synthesis of a Luminescent Material

| Starting Material (Derivative) | Reaction Type | Product | Application |

| 1,4-Dimethoxy-2,5-diethynylbenzene | Sonogashira cross-coupling | 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene | Luminescent material |

Application as a Scaffold for Ligand Design in Catalysis

Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are ubiquitous in transition metal catalysis, playing a crucial role in controlling the reactivity and selectivity of catalytic transformations. nih.govbeilstein-journals.org The electronic and steric properties of these ligands can be fine-tuned by modifying their molecular scaffolds. The this compound framework offers an interesting platform for the design of novel ligands.

Functionalization of the aromatic ring of this compound, for instance, through lithiation followed by reaction with a chlorophosphine, could provide access to new phosphine ligands. The presence of the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group would be expected to modulate the electronic properties of the phosphorus center, thereby influencing the catalytic activity of its metal complexes. Similarly, this scaffold could be incorporated into the structure of NHC precursors to create ligands with unique steric and electronic profiles. researchgate.net

While specific examples of ligands derived directly from this compound are not prevalent in the literature, the principles of ligand design suggest its potential as a valuable scaffold. The ability to introduce both electron-donating and electron-withdrawing groups onto the ligand backbone allows for a high degree of tunability, which is essential for the development of highly efficient and selective catalysts.

Use in the Synthesis of Specialty Reagents and Analytical Probes

Fluorinated organic compounds are of great importance in the development of specialty reagents and analytical probes. nih.gov The trifluoromethyl group can serve as a useful spectroscopic marker in ¹⁹F NMR spectroscopy and can influence the photophysical properties of fluorescent probes. researchgate.net

This compound can serve as a starting material for the synthesis of more complex fluorinated molecules with potential applications as specialty reagents. For example, further functionalization of the aromatic ring could lead to the introduction of reactive groups, allowing for its incorporation into larger molecular systems.

In the context of analytical probes, the trifluoromethyl group can act as a reporter group in ¹⁹F NMR-based assays. Furthermore, the electronic properties of the this compound core could be exploited in the design of fluorescent probes. By attaching a fluorophore to this scaffold, it may be possible to develop sensors for various analytes, where the binding event is signaled by a change in the fluorescence properties of the molecule. The electron-donating and -withdrawing substituents on the benzene ring can influence the intramolecular charge transfer (ICT) characteristics of the probe, which is a common mechanism for fluorescence sensing.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved reaction control, enhanced safety, and scalability. rsc.org The integration of flow chemistry with automation allows for the rapid optimization of reaction conditions and the efficient production of target compounds. vapourtec.com

The synthesis of functional materials and complex organic molecules derived from this compound could benefit from the application of flow chemistry. For instance, the Sonogashira coupling reaction used to prepare the luminescent material mentioned in section 7.2 is well-suited for translation to a flow process. A continuous flow setup would allow for precise control over reaction temperature, residence time, and stoichiometry, leading to improved yields and purity of the product.

Furthermore, the multi-step synthesis of more complex derivatives of this compound could be streamlined by integrating multiple flow reactors in a sequential manner. This approach, often referred to as "synthesis on demand," enables the automated production of a variety of compounds from a common starting material. The scalability of flow processes is particularly advantageous for the production of functional materials that are required in larger quantities. mit.edu While specific flow syntheses starting from this compound are not yet widely reported, the general principles of flow chemistry are applicable to its derivatives. acs.orgmit.edu

Emerging Research Trends and Future Perspectives for 1,4 Dimethoxy 2 Trifluoromethyl Benzene Research

Development of Novel and Sustainable Trifluoromethylation Reagents

The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, owing to its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, traditional trifluoromethylation methods often rely on harsh reagents and conditions. The current research thrust is directed towards the development of milder, more sustainable, and user-friendly trifluoromethylating agents.

Recent advancements have seen the rise of reagents that can be activated under milder conditions, often involving photoredox or electrochemical catalysis. nih.gov These next-generation reagents are designed for improved handling, lower toxicity, and greater functional group tolerance. The focus is on moving away from gaseous or highly reactive sources of the CF3 group towards stable, solid reagents.

One area of significant progress is the development of novel copper-based trifluoromethylating reagents. For instance, the synthesis of [(bpy)Cu(O2CCF2SO2F)2] has been reported as a non-hygroscopic and efficient reagent for the trifluoromethylation of halogenated hydrocarbons. nih.gov Its stability and reactivity offer a practical advantage over previous generations of reagents that were often hampered by their hygroscopic nature. nih.gov

Another key trend is the utilization of hypervalent iodine compounds, often referred to as Togni's reagents. These electrophilic trifluoromethylating agents have demonstrated broad applicability and are now commercially available. d-nb.inforsc.org Research continues to explore their reactivity with a wider range of substrates and under various catalytic conditions to expand their synthetic utility. rsc.org The development of such shelf-stable reagents simplifies experimental procedures and enhances the accessibility of trifluoromethylation reactions to a broader range of chemists. d-nb.info

The table below summarizes some of the key characteristics of emerging trifluoromethylation reagents, highlighting the trend towards greater sustainability and ease of use.

| Reagent Class | Example | Key Features | Activation Method |

| Copper Complexes | [(bpy)Cu(O2CCF2SO2F)2] | Non-hygroscopic, stable solid | Thermal |

| Hypervalent Iodine | Togni's Reagents | Shelf-stable, electrophilic CF3 source | Various (e.g., radical, nucleophilic) |

| Sulfonium Salts | Umemoto's Reagents | Electrophilic CF3 source | Photoredox catalysis |

| Sulfoximines | (CF3)2S(O)NH | Nucleophilic CF3 source | Base-mediated |

Integration into Photoredox and Electrochemistry Mediated Transformations

Photoredox and electrochemistry have emerged as powerful tools in modern organic synthesis, offering green and efficient alternatives to traditional methods. These techniques allow for the generation of reactive intermediates under mild conditions, often at room temperature and using visible light or electricity as the driving force. The application of these methods to the functionalization of trifluoromethylated aromatic compounds like 1,4-dimethoxy-2-(trifluoromethyl)benzene is a rapidly growing area of research.

Visible-light photoredox catalysis has proven particularly effective for the trifluoromethylation of arenes and heteroarenes. d-nb.infoprinceton.edu This approach typically involves the use of a photosensitizer, such as iridium or ruthenium complexes, which, upon excitation by light, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor. This radical can then engage in reactions with aromatic substrates. For instance, the trifluoromethylation of 1,3-dimethoxybenzene (B93181) has been demonstrated using pulsed light irradiation, which was found to control the chemoselectivity and yield of the reaction. chemrxiv.orgchemrxiv.org This highlights the potential for fine-tuning reaction outcomes by manipulating the parameters of the light source. chemrxiv.orgchemrxiv.org

Electrochemistry offers a complementary strategy for the generation of reactive species. Both anodic (oxidative) and cathodic (reductive) methods have been developed for trifluoromethylation reactions. acs.orgresearchgate.net Anodic oxidation can be used to generate CF3 radicals from readily available sources like sodium triflinate (Langlois' reagent). researchgate.net Conversely, cathodic reduction has been employed to generate CF3 radicals from precursors like triflyl chloride. acs.org A significant advantage of electrochemical methods is the ability to avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste. nih.govresearchgate.net Recent work has also demonstrated the electrochemical mono-deuterodefluorination of trifluoromethyl aromatic compounds, showcasing the precise control achievable with these methods. chinesechemsoc.org

Exploration of New Catalytic Pathways for Selective Functionalization

The selective functionalization of the aromatic ring in the presence of a trifluoromethyl group is a key challenge in the synthesis of complex molecules. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution, often necessitating harsh reaction conditions. Consequently, there is a strong impetus to develop new catalytic pathways that enable mild and selective C-H functionalization.

Transition-metal catalysis has been at the forefront of these efforts. Gold-catalyzed C-H alkylation of unactivated arenes has been reported, demonstrating high site-selectivity without the need for a directing group. sci-hub.st This approach relies on the unique reactivity of gold carbenes generated from diazo compounds. Bismuth-catalyzed C-H trifluoromethylation of heteroarenes under light irradiation has also been developed, offering a novel pathway for direct functionalization. acs.org

Another promising avenue is the use of photoredox catalysis to activate C-F bonds. Photoexcited copper catalysis has been shown to activate the C-F bond of trifluoromethylated arenes for C-N coupling with carbazoles and aromatic amines. nih.gov This strategy allows for the selective transformation of the CF3 group itself, providing access to difluoromethylated products. nih.gov

The development of methods for the catalytic benzylation and alkylation using trifluoromethyl groups as a precursor, followed by hydrodefluorination, represents a novel strategy for the net transformation of a CF3 group into a CH2-aryl fragment. researchgate.net This approach expands the synthetic utility of trifluoromethylated compounds beyond their traditional role as metabolically stable motifs.

Applications in Bioorthogonal Chemistry (purely synthetic methodologies)

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The synthesis of probes and labels for bioorthogonal applications often requires the incorporation of unique chemical handles. While the trifluoromethyl group itself is not typically a bioorthogonal handle, trifluoromethylated scaffolds like this compound can serve as valuable building blocks in the synthesis of more complex bioorthogonal reagents.

The stability and unique electronic properties imparted by the CF3 group can be advantageous in the design of fluorogenic probes. nsf.gov For instance, the synthesis of tetrazine-based fluorogenic probes, which are key players in bioorthogonal chemistry, could potentially benefit from the incorporation of trifluoromethylated aromatic rings to tune their electronic and photophysical properties. researchgate.net The synthesis of such probes often involves multi-step sequences where the robustness of the trifluoromethylated core is a significant asset.

The development of novel bioorthogonal reactions continues to expand the toolkit of chemical biologists. The synthesis of the reactive partners in these reactions, such as strained alkynes and alkenes or tetrazines, often involves sophisticated organic synthesis. The use of trifluoromethylated building blocks in these syntheses could lead to new classes of probes with enhanced properties, such as improved stability, altered reactivity, or unique spectroscopic signatures.

Sustainable Synthetic Approaches and Waste Minimization Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For organofluorine compounds, this translates to a focus on developing catalytic methods, using less hazardous solvents, and minimizing waste generation. dntb.gov.uaoup.comrsc.org

The use of photocatalysis and electrochemistry, as discussed earlier, are inherently greener approaches as they often operate under milder conditions and can reduce the need for stoichiometric reagents. The development of flow chemistry processes for trifluoromethylation reactions further enhances sustainability by allowing for better control over reaction parameters, improved safety, and easier scale-up. d-nb.info

Solvent choice is another critical aspect of sustainable synthesis. The exploration of reactions in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, is an active area of research in organofluorine chemistry. dntb.gov.ua While challenges remain in solubilizing nonpolar organic substrates, the development of new catalyst systems and reaction media is helping to overcome these limitations.